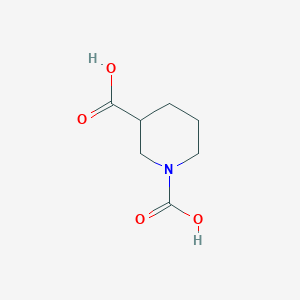

1,3-Piperidinedicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

piperidine-1,3-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)5-2-1-3-8(4-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

HWYNYLXTVJYPOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Piperidinedicarboxylic Acid and Its Derivatives

General Synthetic Routes and Strategies

The construction of the 1,3-piperidinedicarboxylic acid framework can be achieved through several general synthetic routes. These include the functionalization of pre-existing piperidine (B6355638) rings, the reduction of pyridine (B92270) precursors, and the formation of the piperidine ring through cyclization reactions. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Multi-Step Conversions and Linear Synthesis Approaches

Linear synthesis, where a starting material is sequentially modified through a series of reactions to yield the final product, is a common approach for preparing derivatives of this compound. An example of a linear synthesis is the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, a derivative of this compound. nih.gov This multi-step sequence begins with a readily available chiral starting material, L-aspartic acid beta-tert-butyl ester.

The synthesis involves a five-step process:

Tribenzylation: The starting material is protected by tribenzylation.

Alkylation: The protected intermediate is then alkylated with allyl iodide.

Hydroboration: The resulting product undergoes hydroboration to introduce a hydroxyl group.

Oxidation: The alcohol is then oxidized to an aldehyde.

Reductive Amination: Finally, a ring-closing reductive amination affords the desired piperidine derivative.

Catalytic Hydrogenation of Pyridine Precursors

A prevalent method for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives. nih.gov This approach is attractive as it starts with readily available and often inexpensive aromatic precursors. The reduction of the stable aromatic pyridine ring typically requires a catalyst and a hydrogen source.

Commonly used catalysts for this transformation include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). nih.gov The reaction conditions, such as hydrogen pressure and temperature, can be harsh, although milder methods are continuously being developed. For instance, the hydrogenation of substituted pyridines has been achieved using PtO₂ in glacial acetic acid under hydrogen pressures of 50 to 70 bar. google.com The presence of an acid can facilitate the reaction by activating the pyridine ring towards reduction.

The synthesis of this compound itself can be envisioned through the hydrogenation of pyridine-3,5-dicarboxylic acid or its esters. The reduction of the pyridine ring would lead directly to the saturated piperidine core, with the carboxylic acid functionalities already in place at the desired positions.

| Catalyst | Substrate | Product | Conditions | Reference |

| PtO₂ | Substituted Pyridines | Substituted Piperidines | H₂ (50-70 bar), Glacial Acetic Acid | google.com |

| Rh/C | Pyridine-3,5-dicarboxylic acid | This compound | H₂, Water | nih.gov |

| Pd/C | Pyridine derivatives | Piperidine derivatives | H₂, Various Solvents | nih.gov |

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring via cyclization reactions is a powerful and versatile strategy that allows for the assembly of the heterocyclic core from acyclic precursors. nih.gov These methods offer a high degree of flexibility in introducing substituents and controlling stereochemistry. Several types of cyclization reactions can be employed to form the piperidine ring, including:

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a common method. As seen in the linear synthesis of a this compound derivative, the final ring-forming step can be a reductive amination, where an amine and a carbonyl group within the same molecule react to form a cyclic imine, which is then reduced to the piperidine. nih.gov

Aza-Diels-Alder Reaction: This cycloaddition reaction between a diene and an imine (or its equivalent) can be a highly efficient way to construct the piperidine ring with control over multiple stereocenters.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of the piperidine ring. nih.gov

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been widely used to synthesize a variety of carbo- and heterocycles, including piperidines, from acyclic diene precursors.

The choice of cyclization strategy depends on the availability of the starting materials and the desired complexity of the final piperidine derivative.

| Cyclization Method | Precursor Type | Key Transformation | Reference |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Formation of a cyclic imine followed by reduction | nih.gov |

| Aza-Diels-Alder Reaction | Diene and Imine | [4+2] cycloaddition | nih.gov |

| Radical Cyclization | Unsaturated Amine | Intramolecular radical addition to a double or triple bond | nih.gov |

| Ring-Closing Metathesis | Acyclic Diene | Catalytic formation of a cyclic alkene | nih.gov |

Asymmetric Synthesis of Chiral this compound Stereoisomers

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure stereoisomers of this compound is of great importance.

Enantioselective Approaches and Chiral Pool Syntheses

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials.

Chiral pool synthesis is a particularly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Amino acids, sugars, and terpenes are common chiral pool starting materials. For the synthesis of chiral derivatives of this compound, amino acids such as L-aspartic acid are excellent starting points.

As previously described, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid starts from L-aspartic acid beta-tert-butyl ester. nih.gov The inherent chirality of the starting material is carried through the synthetic sequence, ultimately defining the stereochemistry of the final piperidine product. This approach avoids the need for chiral resolution or the development of a complex asymmetric catalytic system.

| Starting Material | Key Chiral Induction Method | Target Derivative | Overall Yield | Reference |

| L-Aspartic acid beta-tert-butyl ester | Chiral Pool | (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid | 38% | nih.gov |

| N-Cbz-beta-alanine | Evans's Chiral Auxiliary | (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid | 28% | nih.gov |

Diastereoselective Methods and Control

Diastereoselective synthesis is crucial for controlling the three-dimensional arrangement of atoms in cyclic molecules like piperidines. Researchers have developed various strategies to achieve high diastereoselectivity in the synthesis of this compound derivatives and related structures.

One notable approach involves the diastereoselective synthesis of functionally diverse substituted pipecolic acids. Although specific details on the synthesis of this compound were not the primary focus, the principles of stereocontrol are applicable. For instance, the stereocontrol exerted by a chiral sulfinyl group in Michael reactions has been demonstrated to lead to the isolation of a single diastereomer out of four possibilities. researchgate.net This highlights the power of strategically placed chiral auxiliaries in directing the stereochemical outcome of a reaction.

Another strategy focuses on the synthesis of chiral, highly functionalized zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.gov The key step in this methodology is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction, which allows for the generation of two or three new stereogenic centers with high diastereoselectivity. nih.gov These bicyclic lactams serve as valuable intermediates for the stereocontrolled synthesis of substituted piperidines, such as cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. nih.gov

Furthermore, a highly diastereoselective synthesis of dihydroxyadipic acid has been achieved through the catalytic hydrogenation of biosourced 3-hydroxy-2-pyrone-6-carboxylic acid. nih.gov This reaction, performed in organic polar solvents with a Pd/C catalyst at room temperature and atmospheric pressure, yielded a racemic mixture of (R,R) and (S,S) dihydroxyadipic acid with a diastereoselectivity greater than 95%. nih.gov While not a direct synthesis of a piperidine derivative, this method showcases the potential for achieving high diastereoselectivity in the synthesis of functionalized cyclic and acyclic precursors.

A study on the synthesis of (3R,5R)-γ-Hydroxypiperazic acid, a component of several bioactive nonribosomal peptides, employed a diastereoselective enolate hydroxylation reaction. nsf.gov This approach, utilizing a D-Glu derivative, resulted in high anti-selectivity, affording the desired product as the only detectable diastereomer. nsf.gov This success is attributed to the pseudoequatorial approach of the electrophile onto a highly coordinated lithiated dianion enolate. nsf.gov

These examples underscore the importance and feasibility of achieving high diastereoselectivity in the synthesis of complex molecules containing the piperidine scaffold and related structures through careful selection of starting materials, reagents, and reaction conditions.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided information, the principles are well-established in the synthesis of related piperidine derivatives.

For example, the synthesis of new chiral zwitterionic bicyclic lactams utilizes (R)-(−)-2-phenylglycinol as a chiral starting material. nih.gov This chiral amino alcohol effectively acts as a chiral auxiliary by guiding the stereochemical course of subsequent reactions, leading to the formation of highly functionalized piperidine precursors with excellent diastereoselectivity. nih.gov The utility of these intermediates is demonstrated by the stereocontrolled synthesis of piperidine derivatives. nih.gov

Resolution of Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a critical step when asymmetric synthesis is not employed or is inefficient. libretexts.org For piperidine derivatives, classical resolution involving the formation of diastereomeric salts is a common and effective strategy. libretexts.org

A racemic mixture of a piperidine derivative can be reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by methods like fractional crystallization. youtube.com

For the resolution of racemic ethyl nipecotate, a piperidine derivative, resolving agents such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid have been successfully employed. google.com The process involves reacting the racemic mixture with the resolving agent in a suitable solvent to form diastereomeric salts. google.com One of the diastereomeric salts will preferentially precipitate from the solution and can be isolated. google.com Subsequently, the free base of the desired enantiomer can be regenerated. google.com The choice of resolving agent can determine which enantiomer is precipitated. For instance, using di-benzoyl-L-tartaric acid or (S)-mandelic acid results in the precipitation of the (S)-enriched diastereomeric salt, while using di-benzoyl-D-tartaric acid or (R)-mandelic acid leads to the precipitation of the (R)-enriched salt. google.com

Another approach is dynamic kinetic resolution. The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine using a chiral ligand has been shown to be a highly effective method for producing enantiomerically enriched 2-substituted piperidines. nih.gov This technique allows for the synthesis of either enantiomer of various pipecolic acid derivatives and other related compounds with high enantioselectivity. nih.gov

| Resolving Agent | Target Compound | Outcome |

| Di-benzoyl-L-tartaric acid | Racemic ethyl nipecotate | Precipitation of the (S)-enriched diastereomeric salt google.com |

| (S)-Mandelic acid | Racemic ethyl nipecotate | Precipitation of the (S)-enriched diastereomeric salt google.com |

| Di-benzoyl-D-tartaric acid | Racemic ethyl nipecotate | Precipitation of the (R)-enriched diastereomeric salt google.com |

| (R)-Mandelic acid | Racemic ethyl nipecotate | Precipitation of the (R)-enriched diastereomeric salt google.com |

| Chiral ligand 8 or 9 | rac-2-lithio-N-Boc-piperidine | Highly enantioselective synthesis of either R- or S-pipecolic acid derivatives nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves the use of eco-friendly catalysts, minimizing or eliminating the use of hazardous solvents, and employing energy-efficient reaction conditions.

Utilization of Eco-Friendly Catalytic Systems

The development of environmentally benign catalytic systems is a cornerstone of green chemistry. In the context of synthesizing piperidine-related structures, several approaches have been explored.

A rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. nih.gov This method provides access to a wide variety of functionalized piperidines in high yield and with excellent enantioselectivity. nih.gov The catalytic nature of this process reduces waste compared to stoichiometric methods.

Furthermore, the use of aqueous solutions of biogenic carboxylic acids as sustainable catalysts has been demonstrated for various organic reactions, including the synthesis of dihydropyridines. nih.gov These catalysts are bio-based, eco-friendly, robust, and recyclable, offering a greener alternative to traditional acid catalysts. nih.gov

Solvent-Free and Aqueous Medium Reaction Protocols

The ideal green reaction would proceed without a solvent. scienceopen.com When a solvent is necessary, water is often considered the greenest choice due to its non-toxic and non-flammable nature. researchgate.net

Solvent-free reaction conditions have been shown to be effective in various organic syntheses. For instance, the Baeyer-Villiger oxidation has been performed in the solid state with higher yields than in chloroform. cmu.edu Similarly, Michael addition reactions have been carried out efficiently in a water suspension medium, eliminating the need for organic solvents. cmu.edu

The synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives, has been successfully achieved in an aqueous medium. researchgate.net These methods offer advantages such as milder reaction conditions, good yields, and environmental benignity. researchgate.net A rapid and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions, showcasing significant improvements in green metrics compared to existing methods. rsc.org

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis (MAOS) is a valuable tool in green chemistry as it often leads to shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods.

The synthesis of quinoline thiosemicarbazones endowed with a piperidine moiety has been efficiently achieved through microwave-assisted condensation. nih.govmdpi.com This method resulted in excellent yields of the target products. nih.govmdpi.com Similarly, a novel and efficient microwave-assisted method has been reported for the synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are key intermediates for novel anti-tuberculosis agents. researchgate.net

Atom Economy and Waste Minimization Strategies

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, emphasizing atom economy and the reduction of chemical waste. nih.govnih.gov A key strategy in achieving this is through catalytic hydrogenation of pyridine-based precursors, such as pyridine-3,5-dicarboxylic acid. google.com Catalytic hydrogenation utilizes a catalyst, often a noble metal like rhodium on a support, to facilitate the addition of hydrogen across the aromatic ring, converting it to a piperidine ring. This method is highly atom-economical as all the atoms of the reactants (the pyridine precursor and hydrogen gas) are incorporated into the final product, with the catalyst being used in small quantities and often being recyclable. google.com This approach significantly reduces waste compared to stoichiometric reductions that generate large amounts of byproducts.

Furthermore, modern synthetic strategies aim to streamline reaction sequences, often combining multiple transformations into one-pot procedures. news-medical.net For instance, a novel method for simplifying piperidine synthesis involves a two-stage process that combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This modular approach avoids the need for protective groups and expensive precious metal catalysts like palladium, thereby reducing steps and waste. news-medical.net In the context of derivatization, particularly in peptide synthesis where piperidine is used for Fmoc group removal, strategies are being developed to minimize solvent consumption by combining deprotection and coupling steps. peptide.comresearchgate.net

Waste minimization in the synthesis of piperidine derivatives also involves the careful selection of reagents and solvents. The use of hazardous and volatile organic solvents is being replaced with greener alternatives. For example, in solid-phase peptide synthesis (SPPS), where piperidine is a common reagent, efforts are underway to replace solvents like dimethylformamide (DMF) with more sustainable options such as γ-valerolactone. nih.gov

Derivatization and Functionalization Reactions of this compound

The dicarboxylic acid functionality and the secondary amine of the piperidine ring offer multiple sites for derivatization, making this compound a versatile scaffold.

Esterification and Amidation of Carboxylic Acid Moieties

The two carboxylic acid groups of this compound can be readily converted into esters and amides, allowing for the introduction of a wide range of functional groups.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The yield of these reactions can be influenced by the nature of the alcohol and the reaction conditions. For primary alcohols, yields are generally high, often exceeding 60%. crdp.orgcrdp.org The use of acid anhydrides instead of the carboxylic acid can lead to a more complete reaction. scribd.com For more complex or sensitive substrates, coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation under milder conditions. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct amidation can be challenging, but the use of coupling reagents is a common and effective strategy. For instance, N-protected amino acids can be reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to produce the corresponding amides in high yields without significant racemization. researchgate.net The direct C–H amination of arenes with primary amines, including amino acid derivatives, has also been achieved using photoredox catalysis, offering a modern approach to forming C-N bonds. nih.gov

Below is a table summarizing representative esterification and amidation reactions of piperidine carboxylic acid derivatives.

| Entry | Reactant (Piperidine Derivative) | Reagent(s) | Product | Yield (%) | Reference(s) |

| 1 | N-Boc-piperidine-3-carboxylic acid | Meldrum's acid, DMAP, EDC·HCl, then Methanol | Methyl (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylate | - | nih.gov |

| 2 | N-Boc-L-glutamic acid | Thionyl chloride, Methanol | Dimethyl N-Boc-L-glutamate | Quantitative | researchgate.net |

| 3 | N-Cbz-protected amino acids | Aryl amines, MsCl, N-methylimidazole | N-Aryl amides | High | researchgate.net |

| 4 | Carboxylic acids | Primary amines, Photoredox catalyst | N-Alkyl anilines | Moderate to Good | nih.gov |

| 5 | Vanillin | Acetic anhydride, NaOH | Vanillyl acetate | 58.10 | scribd.com |

N-Protection and Deprotection Strategies (e.g., Boc, Cbz)

The secondary amine of the piperidine ring is often protected during synthetic sequences to prevent unwanted side reactions. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

N-Boc Protection: The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. chemicalbook.com This protection is stable under a variety of conditions but can be readily removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov

N-Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which cleaves the benzyl group. acs.org

The asymmetric synthesis of both N-Boc and N-Cbz protected trans-2,3- and trans-3,4-piperidinedicarboxylic acid derivatives has been reported, starting from L-aspartic acid and N-Cbz-β-alanine, respectively. acs.org

Selective deprotection is crucial when multiple protecting groups are present. For instance, a PMB (p-methoxybenzyl) ester can be cleaved with TFA in the presence of a benzyl ester, and Boc carbamates can be removed with p-toluenesulfonic acid (TsOH) while leaving PMB esters intact. nih.gov

| Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) | Key Features | Reference(s) |

| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | Acid (e.g., TFA, HCl) | Stable to many nucleophilic and basic conditions. | chemicalbook.comnih.gov |

| Cbz | Benzyl chloroformate (Cbz-Cl), Base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. | acs.org |

Side-Chain Modifications and Substituent Introduction

Introducing substituents onto the piperidine ring of this compound is a key strategy for creating structural diversity and tuning the properties of the resulting molecules. Various methods have been developed for the functionalization of the piperidine scaffold.

One approach involves the synthesis of substituted piperidines from acyclic precursors through cyclization reactions. For example, enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid via a multi-step sequence that includes reduction and cyclization. researchgate.net

Another strategy is the direct functionalization of a pre-formed piperidine ring. For instance, 4-substituted piperidines can be synthesized in high yield through the Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines. rsc.org More recently, a modular approach combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been developed to create complex substituted piperidines. news-medical.net This method allows for the introduction of various functional groups without the need for protecting groups.

Furthermore, multi-component reactions offer an efficient way to construct highly substituted pyridines, which can then be reduced to the corresponding piperidines. A three-component synthesis of polysubstituted pyridines has been developed based on an aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov

While direct C-H functionalization of the this compound backbone is challenging, the synthesis of derivatives with substituents at various positions has been achieved through these more elaborate synthetic routes, starting from different precursors. mdpi.comnih.gov

Reactivity and Transformational Chemistry of 1,3 Piperidinedicarboxylic Acid Scaffolds

Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Ring

The reactivity of the piperidine ring in 1,3-piperidinedicarboxylic acid is characterized by the nucleophilic nature of the nitrogen atom and the potential for electrophilic substitution on the ring carbons, albeit less readily than in aromatic systems.

The secondary amine of the piperidine ring is a primary site for nucleophilic reactions. N-acylation is a common transformation, readily achieved by reacting this compound with acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. The mechanism typically involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

While the piperidine ring is generally susceptible to electrophilic attack, the presence of two electron-withdrawing carboxylic acid groups deactivates the ring towards such reactions. However, under forcing conditions or with highly reactive electrophiles, substitution can occur. The nitrogen atom can also be a target for electrophiles, leading to the formation of pyridinium (B92312) salts. Activation of the pyridine (B92270) ring can be achieved through N-acylation, which forms an acylpyridinium salt. These activated intermediates are more susceptible to nucleophilic attack at the 2- and 4-positions. scripps.edu

Stereospecific Transformations and Rearrangements

The stereochemistry of the this compound scaffold is a critical feature, and its control is paramount in the synthesis of chiral molecules. Stereospecific transformations allow for the selective formation of one stereoisomer over others.

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure this compound derivatives. For instance, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been achieved starting from L-aspartic acid β-tert-butyl ester. This multi-step synthesis involves key steps such as tribenzylation, diastereoselective alkylation, hydroboration-oxidation, and a final reductive amination to close the piperidine ring, affording the desired product with high stereocontrol.

Stereocontrolled syntheses of related piperidine and pyrrolidine-fused systems have also been developed, often employing cascade reactions that proceed with high regio- and diastereoselectivity. nih.govrsc.org These methods highlight the importance of carefully chosen starting materials and reaction conditions to dictate the stereochemical outcome. While not explicitly demonstrated for this compound itself, these strategies offer potential pathways for its stereospecific synthesis and transformation.

Rearrangement reactions of piperidine-containing structures can also proceed with stereochemical control. For example, 1,3-dipolar cycloadditions followed by rearrangements have been utilized to synthesize highly functionalized and stereochemically complex pyrrolizidine (B1209537) systems from azetidinone-tethered precursors. nih.gov

Functional Group Interconversions on the Carboxylic Acid Moieties

The two carboxylic acid groups at the 1- and 3-positions of the piperidine ring are versatile handles for a wide range of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

Esterification is a fundamental transformation of the carboxylic acid groups. The Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukrsc.orgorganic-chemistry.org The reaction proceeds through a series of reversible steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Amidation of the carboxylic acid groups can be achieved by reacting them with amines, often in the presence of a coupling agent to activate the carboxylic acid. This transformation is crucial for building peptide-like structures and other amide-containing molecules.

Reduction of the carboxylic acid groups to primary alcohols provides another avenue for diversification. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. numberanalytics.commasterorganicchemistry.comambeed.com The reaction typically proceeds via the formation of an aldehyde intermediate, which is then further reduced to the alcohol. orgosolver.com It is important to note that LiAlH₄ is a strong and reactive reagent that can also reduce other functional groups.

Decarboxylation , the removal of a carboxyl group as carbon dioxide, can also be a key transformation. For β-amino acids, such as this compound, decarboxylation can be achieved under thermal conditions, sometimes with the aid of a catalyst. The mechanism often involves the formation of a zwitterionic intermediate, which facilitates the loss of CO₂. acs.orgwikipedia.orgyoutube.comstackexchange.comslideshare.net

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Lithium Aluminum Hydride | Primary Alcohol |

| Carboxylic Acid | Heat/Catalyst | Alkane (after decarboxylation) |

Reaction Mechanisms of Key Derivatization Pathways

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The Fischer esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester product. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

The reduction of carboxylic acids by LiAlH₄ is a multi-step process. The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by the aluminum hydride species. An aldehyde is formed as a transient intermediate, which is immediately further reduced by another equivalent of hydride to form an alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol. numberanalytics.commasterorganicchemistry.comorgosolver.comyoutube.com

The decarboxylation of β-amino acids is thought to proceed through a zwitterionic intermediate. Proton transfer from the carboxylic acid to the amino group forms this zwitterion. The positive charge on the nitrogen atom can stabilize the negative charge that develops on the α-carbon as the C-C bond to the carboxyl group breaks, facilitating the release of carbon dioxide. acs.orgwikipedia.org

Stereochemical Aspects of 1,3 Piperidinedicarboxylic Acid Structures

Conformational Analysis and Preferred Geometries

The piperidine (B6355638) ring predominantly adopts a chair conformation, which minimizes torsional and angle strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between these positions for the two carboxyl groups in the cis and trans isomers determines the preferred geometry.

For cis-1,3-piperidinedicarboxylic acid , the two carboxylic acid groups are on the same side of the ring. This isomer can exist in two primary chair conformations: one where both groups are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial). The diequatorial conformer is significantly more stable. youtube.com This preference is driven by the avoidance of steric hindrance, specifically 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com In the diaxial conformation, the two carboxyl groups would experience significant steric repulsion, making this arrangement energetically unfavorable. youtube.com

For trans-1,3-piperidinedicarboxylic acid , the two carboxylic acid groups are on opposite sides of the ring. In any given chair conformation, one substituent must be axial and the other equatorial (axial-equatorial). A ring flip converts it into another axial-equatorial conformation. Since both chair conformations have one axial and one equatorial group, they are energetically equivalent and exist in roughly equal abundance. youtube.com

In certain ionized forms, such as the monoanion of the analogous cis-1,3-cyclopentanedicarboxylic acid, intramolecular hydrogen bonding can further influence conformational preference. nih.govacs.org While the neutral diacid may adopt multiple conformations, the ionized species can be locked into a single, more rigid structure. nih.govacs.org

| Isomer | Possible Conformations | Relative Stability | Key Interactions |

|---|---|---|---|

| cis-1,3-Piperidinedicarboxylic acid | Diequatorial, Diaxial | Diequatorial is strongly preferred | Avoidance of 1,3-diaxial strain in the diequatorial form. youtube.com |

| trans-1,3-Piperidinedicarboxylic acid | Axial-Equatorial | The two ring-flipped conformers are of equal energy | Both conformers have one axial and one equatorial substituent. youtube.com |

Diastereoselectivity and Enantioselectivity in Reactions

The synthesis of specific stereoisomers of 1,3-piperidinedicarboxylic acid requires reactions that exhibit high levels of diastereoselectivity (favoring one diastereomer over others) and enantioselectivity (favoring one enantiomer over its mirror image).

Modern synthetic strategies often provide access to highly enantioenriched substituted piperidines. nih.gov One powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which can couple arylboronic acids with pyridine (B92270) precursors to generate 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. organic-chemistry.orgsnnu.edu.cn A subsequent reduction step can then furnish the final chiral piperidine. nih.govorganic-chemistry.orgsnnu.edu.cn

More traditional methods often rely on building the piperidine ring from chiral starting materials. For instance, the asymmetric synthesis of a trans-2,3-piperidinedicarboxylic acid derivative has been achieved starting from L-aspartic acid. nih.govacs.org This multi-step process involves a diastereoselective alkylation followed by a ring-closing reductive amination to establish the piperidine core with defined stereochemistry. nih.govacs.org Another method for creating functionalized piperidines with control over contiguous stereocenters is the diastereoselective nitro-Mannich reaction, which can be followed by a reductive cyclization. researchgate.net

| Synthetic Method | Description | Stereochemical Control | Reference |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rh-catalyzed coupling of a pyridine derivative with a boronic acid, followed by reduction. | High enantioselectivity for 3-substituted piperidines. | nih.govorganic-chemistry.orgsnnu.edu.cn |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure starting material like an amino acid. | Diastereoselectivity is controlled in key steps like alkylation and cyclization. | nih.govacs.org |

| Nitro-Mannich Reaction | Reaction between a nitroalkane and an imine, followed by reductive cyclization. | Creates multiple contiguous stereocenters with good diastereoselectivity. | researchgate.net |

Isomerization Pathways and Stability of Stereoisomers

Stereoisomers of substituted piperidines can often be interconverted through isomerization or epimerization processes, where the configuration at one or more stereocenters is changed. These processes typically lead to a thermodynamic equilibrium that favors the most stable isomer.

A notable method for achieving this is through photoredox catalysis. escholarship.orgnih.gov This technique can facilitate the epimerization of a less stable piperidine diastereomer into the more stable one with high diastereoselectivity. escholarship.orgnih.gov The reaction proceeds through the formation of an α-amino radical intermediate, allowing for the inversion of the stereocenter. nih.gov The final ratio of diastereomers achieved under these conditions generally reflects their relative thermodynamic stabilities. escholarship.orgnih.gov For example, an isomer with an axial substituent can be converted to the more stable equatorial isomer.

The thermodynamic stability of the different stereoisomers of this compound is directly linked to their conformational preferences. As established in the conformational analysis, the cis isomer is most stable in a diequatorial conformation that minimizes steric strain. youtube.com The trans isomer's conformers are of equal stability. youtube.com Therefore, under conditions that allow for equilibration, the reaction will favor the formation of the diastereomer that can adopt the lowest energy conformation, which is typically the cis-diequatorial isomer. Epimerization can also be prompted under other chemical conditions, such as through keto-enol tautomerization in related systems where a carbonyl group is adjacent to the stereocenter. bris.ac.uk

| Isomer | Most Stable Conformation | Relative Thermodynamic Stability | Isomerization Tendency |

|---|---|---|---|

| cis-1,3-Piperidinedicarboxylic acid | Diequatorial | Generally the most stable diastereomer | Other isomers will tend to convert to the cis-diequatorial form upon equilibration. escholarship.org |

| trans-1,3-Piperidinedicarboxylic acid | Axial-Equatorial | Less stable than the cis-diequatorial isomer | Can be epimerized to the more stable cis isomer under photoredox conditions. escholarship.org |

Applications in Advanced Organic Synthesis As Building Blocks

Utilization in Complex Heterocyclic Molecule Construction

The bifunctional nature of 1,3-piperidinedicarboxylic acid, possessing two carboxylic acid groups and a secondary amine, provides a powerful platform for the synthesis of intricate heterocyclic systems. These functional groups can be selectively manipulated to build fused and spirocyclic architectures, which are common motifs in natural products and medicinally important compounds.

The synthesis of complex piperidine (B6355638) scaffolds can be achieved through multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. nih.gov While direct examples employing this compound in such reactions are not extensively documented, the principles of using polysubstituted piperidines are well-established. cwu.edu For instance, the ester derivatives of this compound, such as diethyl 1,3-piperidinedicarboxylate, can serve as key intermediates. The ester groups can be converted to other functionalities or used in cyclization reactions, while the nitrogen atom can participate in ring-forming processes. This strategic functionalization allows for the construction of fused ring systems, such as those found in various alkaloids and therapeutic agents. mdpi.com

The general strategy involves the initial modification of the carboxylic acid groups, for example, through esterification or amide bond formation, followed by reactions involving the piperidine nitrogen. This sequential reactivity allows for controlled and predictable synthesis of complex heterocyclic frameworks. The inherent chirality of certain derivatives of this compound further adds to its appeal, enabling the synthesis of enantiomerically pure complex molecules.

Role as Scaffolds for Molecular Design in Chemical Research

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov this compound provides a rigid and well-defined three-dimensional framework that can be decorated with various substituents to create libraries of compounds for drug discovery and chemical biology research. The dicarboxylic acid functionality allows for the introduction of two independent points of diversity, making it an ideal scaffold for combinatorial chemistry and the exploration of structure-activity relationships (SAR).

The conformational properties of the piperidine ring, which typically adopts a chair conformation, can be influenced by the substituents at the 1 and 3 positions. This conformational control is crucial for the design of molecules that can bind with high affinity and selectivity to biological targets. The piperazine (B1678402) scaffold, a related heterocyclic structure, is known to be a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drugs due to its conformational and physicochemical characteristics. nih.gov Similarly, the 1,3-disubstituted piperidine framework derived from this compound can be used to orient functional groups in specific spatial arrangements to optimize interactions with proteins or other biological macromolecules.

The 4-quinolone-3-carboxylic acid motif is another example of a privileged scaffold in medicinal chemistry, highlighting the importance of carboxylic acid-functionalized heterocycles in drug design. nih.gov By analogy, this compound offers a non-planar, sp3-rich scaffold that is increasingly sought after in modern drug discovery to access new chemical space beyond traditional flat aromatic structures.

Precursors for Specialized Organic Ligands

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of single-enantiomer drugs and other valuable chiral molecules. The development of new and efficient chiral ligands is a continuous effort in organic chemistry. Chiral pyridine-containing ligands have a long history in asymmetric catalysis, and recent advancements have led to the design of highly effective ligand architectures. researchgate.netnih.govdiva-portal.orgresearchgate.net

This compound, particularly in its enantiomerically pure forms, serves as a valuable precursor for the synthesis of novel chiral ligands. The two carboxylic acid groups can be converted into a variety of coordinating groups, such as amides, esters, or phosphinites, which can then bind to a metal center. The piperidine nitrogen can also act as a coordination site, leading to the formation of pincer-type or other multidentate ligands. The rigid piperidine backbone holds these coordinating groups in a well-defined spatial arrangement, which is critical for inducing high levels of enantioselectivity in catalytic reactions.

Computational and Theoretical Studies on 1,3 Piperidinedicarboxylic Acid Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF), are commonly employed. These calculations would typically be performed with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

This analysis focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

Frontier Molecular Orbitals: A study would visualize the spatial distribution of the HOMO and LUMO of 1,3-piperidinedicarboxylic acid. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive.

Table 6.1.1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Molecular Geometry Optimization and Energetics

This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface).

Optimized Geometry: Calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s) of this compound.

Energetics: The total electronic energy of the optimized structure provides a measure of its stability.

Table 6.1.2: Hypothetical Optimized Geometric Parameters for a Conformer of this compound (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Value |

|---|---|

| C2-N1-C6 Bond Angle | - |

| C2-C3-C4 Bond Angle | - |

| C3-C(OOH) Bond Length | - |

| N1-C(OOH) Bond Length | - |

| Total Energy (Hartree) | - |

Molecular Electrostatic Potential (ESP) Surface Analysis

The ESP map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

Electrophilic and Nucleophilic Sites: Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl groups would be expected to show strong negative potential.

Advanced Conformational Analysis and Potential Energy Surfaces

The piperidine (B6355638) ring is flexible and can exist in various conformations, primarily chair and boat forms. The substituents at the 1 and 3 positions can be in either axial or equatorial positions, leading to different stereoisomers (cis/trans) and conformers.

Potential Energy Surface (PES): A PES scan, performed by systematically changing key dihedral angles, would identify all stable conformers and the energy barriers for interconversion between them. This would reveal the most populated conformation in the gas phase or in solution. For cis- and trans-1,3-piperidinedicarboxylic acid, the analysis would determine the relative stabilities of the diaxial, diequatorial, and axial-equatorial conformers of the chair form.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions and model the transition states and energy profiles of potential reaction pathways.

Reaction Pathways: For reactions like deprotonation, esterification, or amide formation, DFT calculations could model the reaction mechanism, identify transition state structures, and calculate activation energies, providing insight into the reaction kinetics. For example, a study could compare the activation energy for the first and second deprotonation of the dicarboxylic acid.

Topological Analyses (e.g., AIM, ELF, LOL, RDG)

These advanced analyses provide deeper insight into the nature of chemical bonding and non-covalent interactions within the molecule.

Atoms in Molecules (AIM): AIM analysis characterizes the electron density to define atomic basins and bond critical points (BCPs). The properties at these BCPs reveal the nature of the chemical bonds (e.g., covalent vs. ionic).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the regions of high electron localization, which correspond to chemical bonds and lone pairs.

Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as hydrogen bonds or van der Waals forces, which would be critical in determining the conformational preferences and intermolecular interactions of this compound.

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1,3-piperidinedicarboxylic acid, offering profound insights into its molecular framework.

One-dimensional (1D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide fundamental information about the chemical environment of each type of nucleus within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the piperidine (B6355638) ring and the carboxylic acid groups. The chemical shifts of the piperidine ring protons typically appear in the range of 1.5 to 3.5 ppm. chemicalbook.com The acidic protons of the two carboxyl groups are highly deshielded and resonate at a much lower field, generally between 10 and 12 ppm. libretexts.org Their signals are often broad due to hydrogen bonding and can be exchanged with deuterium (B1214612) upon the addition of D₂O, leading to their disappearance from the spectrum. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the carboxylic acid groups are significantly deshielded and appear in the region of 160-180 ppm. libretexts.org The carbons of the piperidine ring resonate at higher fields, typically between 20 and 60 ppm. np-mrd.orgspectrabase.com Predicted ¹³C NMR data suggests chemical shifts for the piperidine ring carbons at approximately 24.50 ppm, 25.90 ppm, and 44.80 ppm, with the carboxyl carbons appearing around 165.10 ppm. np-mrd.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide information about the nitrogen atom in the piperidine ring. The chemical shift of the nitrogen is influenced by its hybridization and the nature of its substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (COOH) | 10.0 - 12.0 libretexts.org |

| ¹H | Piperidine Ring (CH, CH₂) | 1.5 - 3.5 chemicalbook.com |

| ¹³C | Carbonyl (C=O) | 160 - 180 libretexts.org |

| ¹³C | Piperidine Ring (C) | 20 - 60 np-mrd.orgspectrabase.com |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, helping to establish the connectivity of the ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the direct assignment of the carbon signal for each protonated carbon in the piperidine ring. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for identifying the quaternary carbons, such as the carbonyl carbons, and for connecting the carboxylic acid groups to the piperidine ring at the C1 and C3 positions. epfl.ch For example, a correlation would be expected between the proton at C3 and the carbonyl carbon of the carboxylic acid at C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformational preferences of the molecule.

ADEQUATE (Adequate Double Quantum Transfer Experiment): This powerful technique can be used to establish carbon-carbon connectivity directly, providing a complete map of the carbon skeleton.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the two carboxylic acid groups (cis or trans) and for analyzing the conformational dynamics of the piperidine ring.

The coupling constants (³JHH) between adjacent protons on the piperidine ring, obtained from high-resolution 1D ¹H NMR or COSY spectra, are dependent on the dihedral angle between the protons as described by the Karplus equation. columbia.edu By analyzing these coupling constants, the preferred chair or boat conformation of the piperidine ring and the axial or equatorial orientation of the carboxylic acid substituents can be determined. nih.govnih.gov For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship.

NOESY experiments can further elucidate the stereochemistry by identifying through-space interactions. For example, a NOE cross-peak between the proton at C3 and a proton at C5 would suggest a cis relationship between the substituents at these positions. Dynamic NMR studies at variable temperatures can also provide information about the energy barriers between different ring conformations. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are vital for determining the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₁NO₄), the exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) causes the molecule to break apart into smaller, charged fragments. nih.gov The analysis of these fragmentation patterns provides valuable structural information. For dicarboxylic acids, characteristic fragmentation pathways include the loss of water (H₂O), carbon dioxide (CO₂), and the carboxyl group (COOH). nih.govlibretexts.org

A common fragmentation pathway for carboxylic acids involves the loss of the hydroxyl group (-OH, loss of 17 Da) and the entire carboxyl group (-COOH, loss of 45 Da). libretexts.org In the case of this compound, sequential losses of these groups from the parent ion can be observed. The fragmentation of the piperidine ring itself can also lead to characteristic fragment ions. nih.gov By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. For example, the loss of a fragment corresponding to a piperidine ring with one carboxylic acid group attached would support the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. spectroscopyonline.com A very broad O-H stretching vibration is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. spectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band between 1700 and 1725 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively. spectroscopyonline.com The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear around 3300-3500 cm⁻¹, though it may be obscured by the broad O-H band. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in carboxylic acids is also a strong band in the Raman spectrum. The symmetric stretching of the carboxylate anion, if present, gives a strong Raman band near 1400 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) spectroscopyonline.com |

| N-H (Amine) | Stretching | 3300 - 3500 nist.gov |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 spectroscopyonline.com |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 spectroscopyonline.com |

| O-H (Carboxylic Acid) | Bending | 1395 - 1440 spectroscopyonline.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.govnih.gov While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest searches, the methodology remains the gold standard for the structural elucidation of related organic and heterocyclic compounds. jst.go.jp

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. nih.gov As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in a specific pattern. azolifesciences.com This diffraction pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal, known as the unit cell. By measuring the positions and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov From this map, the positions of the individual atoms can be deduced, leading to a complete and highly accurate molecular structure. nih.gov

For organic molecules such as carboxylic acids and heterocyclic compounds, single-crystal X-ray diffraction is invaluable. mdpi.comnovapublishers.com It allows for the unambiguous determination of stereochemistry and the detailed analysis of non-covalent interactions, such as hydrogen bonding, which are crucial in dictating the supramolecular architecture. mdpi.com In the case of dicarboxylic acids, X-ray crystallography can reveal the formation of hydrogen-bonded dimers and other complex networks. cambridge.org

Detailed Research Findings

Although a specific crystal structure for this compound is not available, studies on analogous and related heterocyclic and carboxylic acid structures provide insight into the type of data that would be obtained from such an analysis. For instance, the crystal structure of anthraquinone-2-carboxylic acid was determined using synchrotron X-ray powder diffraction data, revealing that it crystallizes in the P-1 space group with two independent molecules in the asymmetric unit. cambridge.org Such studies typically report key crystallographic parameters, which are essential for understanding the solid-state properties of the compound.

The table below illustrates the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment, using hypothetical data for this compound as an example of the expected parameters.

| Crystallographic Parameter | Example Value |

| Chemical Formula | C₇H₁₁NO₄ |

| Formula Weight | 173.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.678(2) |

| c (Å) | 16.234(5) |

| α (°) | 90 |

| β (°) | 101.54(3) |

| γ (°) | 90 |

| Volume (ų) | 768.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.495 |

| Absorption Coefficient (mm⁻¹) | 0.120 |

| F(000) | 368 |

This table is illustrative and does not represent experimentally determined data for this compound.

The determination of the crystal structure would also elucidate the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the two carboxylic acid groups. Furthermore, it would provide precise measurements of all bond lengths and angles, and critically, detail the intermolecular hydrogen-bonding network, which is expected to be a dominant feature in the crystal packing of this molecule.

Future Directions in 1,3 Piperidinedicarboxylic Acid Research

Development of Novel and Highly Efficient Synthetic Routes

The future of 1,3-piperidinedicarboxylic acid research is intrinsically linked to the development of more efficient and stereoselective synthetic methods. While classical approaches have been established, contemporary research is geared towards greener, more atom-economical, and enantioselective routes to access not only the parent compound but also its diverse derivatives.

| Synthetic Strategy | Key Reactions | Starting Materials | Significance |

| Asymmetric Synthesis | Diastereoselective alkylation, Reductive amination | L-aspartic acid β-tert-butyl ester | Access to enantiomerically pure trans-piperidinedicarboxylic acid derivatives. acs.org |

| Transition-Metal Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | Pyridine (B92270), Boronic acids | Provides highly enantioenriched 3-substituted piperidines with broad functional group tolerance. nih.gov |

| Novel Ring Construction | Morita–Baylis–Hillman, Ring-closing metathesis | 3,5-dichloroaniline | A protecting-group-free synthesis of 1-aryl-3-piperidone intermediates. nih.gov |

Exploration of New Chemical Transformations and Reactivity Profiles

Future research will undoubtedly delve deeper into the chemical reactivity of the this compound core, aiming to uncover new transformations that can be exploited for creating novel molecular entities. The two carboxylic acid groups and the secondary amine provide multiple handles for chemical modification, allowing for a wide range of derivatization strategies.

The exploration of the reactivity of the closely related pyridine-3,5-dicarboxylic acid (dinicotinic acid) in the formation of metal-organic frameworks (MOFs) highlights a significant area for future investigation. rsc.orgwikipedia.org The reactions of this dicarboxylic acid with various d-metal ions have led to the creation of coordination polymers with diverse structural architectures, including 2D and 3D networks. rsc.org The strategic use of template molecules in these reactions has been shown to influence the resulting topology, suggesting that a similar approach with this compound could lead to novel materials with tailored properties.

Moreover, the piperidine (B6355638) nitrogen and the carboxylic acid groups can be functionalized to generate libraries of compounds for biological screening. For example, the synthesis of aminoethyl-substituted piperidine derivatives as potent σ1 receptor ligands demonstrates the utility of functionalizing the piperidine scaffold to achieve specific biological activities. nih.gov Similarly, the design and synthesis of piperidine-linked pyridine analogues have yielded highly potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov These examples underscore the potential for developing new chemical transformations to append various pharmacophores to the this compound backbone.

| Derivative Class | Synthetic Approach | Potential Application | Reference |

| Metal-Organic Frameworks | Reaction with d-metal ions and templates | Gas storage, Catalysis, Sensing | rsc.org |

| Aminoethyl-substituted piperidines | Multi-step synthesis involving conjugate addition and homologation | σ1 receptor ligands for therapeutic use | nih.gov |

| Piperidine-linked pyridines | Design and synthesis based on diarylpyrimidine derivatives | Anti-HIV agents | nih.gov |

Advanced Computational Modeling for Predictive Chemistry and Design

The integration of advanced computational modeling is set to revolutionize the study of this compound and its derivatives. In silico methods are becoming increasingly powerful for predicting molecular properties, understanding reaction mechanisms, and guiding the rational design of new molecules with desired functions.

Molecular dynamics simulations are already being employed to understand the binding modes of piperidine-based ligands to their biological targets. For instance, simulations have been used to study the interactions of σ1 receptor ligands, providing insights that can guide the optimization of their affinity and selectivity. nih.gov Similarly, molecular simulations have been instrumental in understanding the structure-activity relationships of piperidine-linked pyridine analogues as HIV inhibitors. nih.gov

Looking ahead, the use of quantum mechanics (QM) and machine learning (ML) will likely play a more prominent role. QM calculations can provide accurate predictions of reactivity, spectroscopic properties, and conformational preferences of this compound derivatives. ML models, trained on existing experimental data, could be developed to predict the biological activity or material properties of new, untested analogues, thereby accelerating the discovery process. The combination of computational chemistry with experimental work will create a synergistic feedback loop, where predictions guide experiments, and experimental results refine the computational models. This approach is already being advocated for related heterocyclic systems like quinolines to enhance structure-activity relationships. mdpi.com

Expanding Applications in Complex Molecular Scaffold Engineering

The inherent three-dimensionality and synthetic tractability of this compound make it an ideal scaffold for the engineering of complex molecular architectures. Future research will likely see its application in increasingly sophisticated molecular designs, moving beyond simple derivatization to the construction of intricate, multifunctional systems.

The piperidine ring is a well-established privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov Future efforts will focus on using this compound as a central building block to create complex molecules that can modulate challenging biological targets. The concept of peptide-drug conjugates and constrained peptides represents a promising frontier where the rigid piperidine scaffold could be used to control the conformation of peptide chains, enhancing their stability and biological activity. nih.gov

In the realm of materials science, the ability of dicarboxylic acids to form extended networks with metal ions opens up possibilities for creating novel porous materials based on the this compound framework. rsc.org These materials could be designed to have specific pore sizes and chemical functionalities, making them suitable for applications in areas such as gas separation, catalysis, and drug delivery. The synthesis of co-crystals involving dicarboxylic acids and pyridine derivatives further illustrates the potential for creating complex solid-state structures with tunable physicochemical properties through non-covalent interactions. mdpi.comnih.gov The development of such complex molecular scaffolds will be a key driver of innovation in both medicine and materials science.

Q & A

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of 1,3-piperidinedicarboxylic acid derivatives?

The enantioselective synthesis of this compound derivatives often utilizes domino reaction sequences. For example, Ireland-Claisen rearrangements followed by Michael additions have been successfully applied to construct the piperidine core with high stereocontrol. These methods enable the formation of cis-(2S,3R)- and trans-(2S,3S)- stereoisomers, critical for studying structure-activity relationships in medicinal chemistry . Key steps include optimizing reaction conditions (e.g., temperature, catalysts) to achieve high enantiomeric excess (ee).

Q. How can researchers characterize the purity and stereochemical configuration of this compound analogs?

Advanced chromatographic and spectroscopic techniques are essential:

- HPLC/GC-MS : For purity assessment and separation of enantiomers using chiral stationary phases.

- NMR Spectroscopy : H and C NMR, coupled with 2D techniques (COSY, NOESY), resolve stereochemistry and confirm regioselectivity.

- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives. Cross-validation with computational methods (DFT calculations) is recommended to resolve ambiguities in spectral data .

Q. What role does this compound play in medicinal chemistry research?

The compound’s rigid bicyclic structure and dual carboxylic acid groups make it a versatile scaffold for designing NMDA receptor antagonists and neuropharmacological agents. Its derivatives have been studied for modulating excitotoxicity, particularly in neurological disorders like epilepsy and Alzheimer’s disease . Functionalization of the piperidine ring (e.g., tert-butoxycarbonyl protection) enhances bioavailability and target specificity.

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis routes to address low yields in domino reaction sequences?

Low yields in domino reactions often stem from competing side reactions or incomplete stereochemical control. Strategies include:

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve ee by stabilizing transition states.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and selectivity.

- Stepwise Monitoring : Using in-situ FTIR or LC-MS to identify intermediates and adjust reaction parameters dynamically. Refer to Garrido et al. (2011) for case studies on yield optimization in Ireland-Claisen/Michael addition cascades .

Q. What experimental approaches are used to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., IC₅₀ values) may arise from variations in assay conditions or compound purity. Methodological solutions include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).

- Orthogonal Validation : Cross-test derivatives in electrophysiological (e.g., patch-clamp) and radioligand binding assays to confirm target engagement.

- Meta-Analysis : Apply systematic review frameworks (PRISMA guidelines) to aggregate and critically evaluate published data, ensuring transparency and reproducibility .

Q. How can researchers investigate the interaction of this compound with cancer-related protein targets?

- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd).

- Molecular Dynamics (MD) Simulations : Model interactions with kinases or inflammatory pathway proteins (e.g., COX-2) to identify key binding residues.

- Cellular Assays : Use CRISPR-engineered cell lines to validate target specificity and downstream effects (e.g., apoptosis, proliferation). Preliminary studies suggest potential modulation of NF-κB or MAPK pathways .

Methodological Considerations

Q. What strategies are recommended for ensuring rigorous literature reviews on this compound?

- Database Selection : Prioritize PubMed, Web of Science, and specialized chemistry databases (CAS SciFinder) over Google Scholar to avoid incomplete retrieval .

- Search Syntax : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results.

- Critical Appraisal : Assess study quality using tools like GRADE for preclinical research to minimize bias in data interpretation .

Q. How should researchers address challenges in spectral data interpretation for novel this compound analogs?

- Reference Libraries : Compare experimental NMR/MS data with authenticated standards (e.g., NIST Chemistry WebBook).

- Collaborative Analysis : Engage crystallography or computational chemistry teams for ambiguous cases.

- Open Data Practices : Share raw spectral data in repositories (e.g., PubChem) to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.